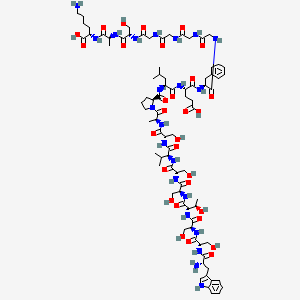

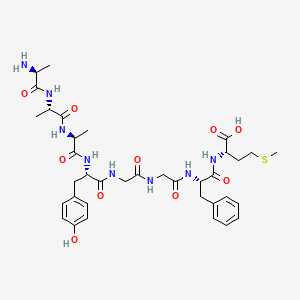

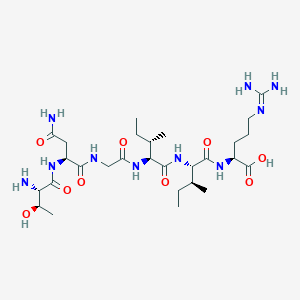

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is a peptide composed of eight amino acids: alanine, alanine, alanine, tyrosine, glycine, glycine, phenylalanine, and methionine This peptide sequence is known for its role in various biochemical and physiological processes

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst folgende Schritte:

Harzbeladung: Die erste Aminosäure (Methionin) wird an das Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die reaktive Aminogruppe freizulegen.

Kupplung: Die nächste Aminosäure (Phenylalanin) wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für jede nachfolgende Aminosäure (Glycin, Glycin, Tyrosin, Alanin, Alanin, Alanin) wiederholt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie this compound erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen, wodurch hohe Ausbeuten und Reinheit sichergestellt werden. Darüber hinaus kann die großtechnische Produktion für bestimmte Anwendungen die Flüssigphasenpeptidsynthese (LPPS) umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Perameisensäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Verschiedene Reagenzien, wie z. B. Carbodiimide, können für Kupplungsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Methioninsulfoxid oder Methioninsulfon.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Modifizierte Peptide mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung der Peptidsynthese und von Reaktionen verwendet.

Biologie: Wird auf seine Rolle bei Protein-Protein-Wechselwirkungen und zellulären Signalwegen untersucht.

Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, einschließlich der Wirkstoffabgabe und der Impfstoffentwicklung.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Biosensoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Peptid kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Beispielsweise kann es mit Zellmembranrezeptoren interagieren, um intrazelluläre Signalkaskaden auszulösen, die zu verschiedenen physiologischen Reaktionen führen. Der genaue Mechanismus hängt vom jeweiligen Kontext und der Anwendung des Peptids ab.

Wirkmechanismus

The mechanism of action of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various physiological responses. The exact mechanism depends on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu: Ähnliche Struktur, aber mit Leucin anstelle von Methionin.

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Val: Ähnliche Struktur, aber mit Valin anstelle von Methionin.

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Ile: Ähnliche Struktur, aber mit Isoleucin anstelle von Methionin.

Einzigartigkeit

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met ist aufgrund des Vorhandenseins von Methionin einzigartig, das zu Methioninsulfoxid oder Methioninsulfon oxidiert werden kann. Diese Eigenschaft kann in verschiedenen biochemischen und therapeutischen Anwendungen genutzt werden, wodurch es sich von anderen ähnlichen Peptiden abhebt.

Eigenschaften

Molekularformel |

C36H50N8O10S |

|---|---|

Molekulargewicht |

786.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C36H50N8O10S/c1-20(37)31(48)40-21(2)32(49)41-22(3)33(50)44-27(17-24-10-12-25(45)13-11-24)34(51)39-18-29(46)38-19-30(47)42-28(16-23-8-6-5-7-9-23)35(52)43-26(36(53)54)14-15-55-4/h5-13,20-22,26-28,45H,14-19,37H2,1-4H3,(H,38,46)(H,39,51)(H,40,48)(H,41,49)(H,42,47)(H,43,52)(H,44,50)(H,53,54)/t20-,21-,22-,26-,27-,28-/m0/s1 |

InChI-Schlüssel |

LFERUOXIGGAGRW-RUFPXSEBSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)N |

Kanonische SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)

![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)

![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)

![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)